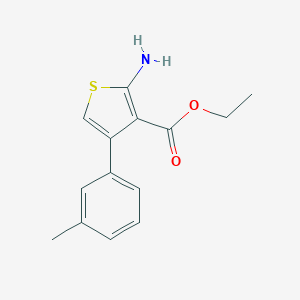

Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields due to their biological and chemical significance

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing aminothiophenes. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium ethoxide or potassium carbonate

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogens, alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Biological Activities

Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate has been noted for its diverse biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism involves disrupting microbial cell function, which is crucial in combating resistant strains of bacteria.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby modulating the immune response.

- Anticancer Potential : this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis (programmed cell death) in cancer cells, particularly through the modulation of signaling pathways associated with cell survival and proliferation.

Medicinal Chemistry Applications

In the field of medicinal chemistry, this compound serves as a scaffold for synthesizing novel derivatives with enhanced biological activities. The thiophene ring structure is particularly valuable due to its ability to participate in various chemical reactions, leading to the development of:

- Analogues with Improved Efficacy : By modifying the ethyl ester or amino group, researchers can create analogues that may exhibit better potency or selectivity against specific biological targets.

- Drug Development : The compound's favorable pharmacological profile positions it as a lead compound for drug development initiatives targeting infectious diseases and cancer therapies.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against multiple strains. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro and in vivo models. |

| Study C | Anticancer Mechanism | Induced apoptosis in cancer cell lines through mitochondrial pathway activation. |

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-amino-4-phenylthiophene-3-carboxylate

- Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

- Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Actividad Biológica

Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H13N1O2S1

- Molecular Weight : Approximately 249.31 g/mol

- Key Functional Groups : Amino group, ethyl carboxylate, and a thiophene ring.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

- Mechanism : The compound's activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

- Case Studies :

- A study demonstrated that derivatives of thiophene compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL depending on the specific derivative used.

2. Anticancer Activity

This compound has been investigated for its potential as an anticancer agent.

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 proteins.

- Research Findings :

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis induction |

| This compound | A549 | 18 | Caspase pathway activation |

3. Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications.

- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In animal models, treatment with this compound led to a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several biochemical interactions:

- Protein Binding : The compound interacts with various proteins involved in cellular signaling pathways.

- Enzyme Inhibition : It may inhibit key enzymes that are critical for microbial survival and cancer cell proliferation.

- Cellular Effects : By altering gene expression profiles, the compound affects cellular metabolism and growth.

Summary of Research Findings

Research has consistently highlighted the multifaceted biological activities of this compound. Its potential as a therapeutic agent is supported by:

- Diverse Pharmacological Properties : Including antimicrobial, anticancer, and anti-inflammatory effects.

- Promising In Vitro Results : Demonstrating efficacy against various pathogens and cancer cell lines.

Propiedades

IUPAC Name |

ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-6-4-5-9(2)7-10/h4-8H,3,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFQMSHKFIHAAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC(=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.